Enhanced Lewis Acidity for Suzuki Coupling
The presence of a fluorine atom at the meta position relative to the boronic acid group on 4-Borono-3-fluorobenzoic acid significantly enhances its Lewis acidity compared to its non-fluorinated analog. This increased acidity, quantified by a lower pKa value, is known to facilitate the key transmetalation step in Suzuki-Miyaura cross-coupling reactions, often leading to higher yields and milder reaction conditions for challenging substrates [1].
| Evidence Dimension | Lewis Acidity (pKa) |
|---|---|
| Target Compound Data | 3.74 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: pKa ~8.8 [2]; 4-Carboxyphenylboronic acid: pKa ~8.0 [2] |
| Quantified Difference | The target compound is more acidic by approximately 4-5 pKa units, representing a substantial increase in Lewis acidity. |
| Conditions | In silico prediction (ChemicalBook) and literature correlation for fluorinated vs. non-fluorinated phenylboronic acids [1]. |
Why This Matters
This enhanced Lewis acidity can directly translate to improved reaction kinetics and yields, making it a superior choice for difficult cross-coupling reactions in complex molecule synthesis.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498. View Source
- [2] Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. View Source
